
Phenserine tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenserine tartrate is a synthetic drug that has been investigated primarily for its potential in treating Alzheimer’s disease. It is a derivative of physostigmine and acts as a selective, reversible acetylcholinesterase inhibitor. This compound has shown neuroprotective and neurotrophic effects, making it a promising candidate for neurodegenerative disease research .
準備方法
Phenserine tartrate is synthesized from physostigmine through a series of chemical reactions. The synthetic route involves the preparation of (-)-eseroline phenylcarbamate, which is then converted into phenserine. The process typically includes the following steps:
Preparation of (-)-eseroline: This involves the reaction of (-)-physostigmine with reagents like butanol under reflux conditions.
Formation of phenylcarbamate: (-)-eseroline is then reacted with phenyl isocyanate to form (-)-eseroline phenylcarbamate.
Conversion to phenserine: The phenylcarbamate derivative is further processed to obtain phenserine.
Industrial production methods for this compound involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
Phenserine tartrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in the synthesis and modification of this compound.
Substitution Reactions: These reactions involve the replacement of functional groups in the molecule.
The major products formed from these reactions include various intermediates like (-)-eseroline and its phenylcarbamate derivative, leading to the final product, this compound .
科学的研究の応用
作用機序
Phenserine tartrate exerts its effects through a dual mechanism of action:
Acetylcholinesterase Inhibition: this compound selectively inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain.
Anti-Amyloid Activity: this compound also reduces the production of beta-amyloid, a protein associated with the development of Alzheimer’s disease.
類似化合物との比較
Phenserine tartrate is compared with other acetylcholinesterase inhibitors, such as:
Physostigmine: While both compounds inhibit acetylcholinesterase, this compound is more selective and has a longer duration of action.
Donepezil: This is another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Similar to donepezil, rivastigmine is used for Alzheimer’s treatment but lacks the dual mechanism of action seen in this compound.
This compound’s uniqueness lies in its dual mechanism of action, providing both symptomatic relief and potential disease-modifying effects .
特性
CAS番号 |
156910-61-1 |
|---|---|
分子式 |
C24H29N3O8 |
分子量 |
487.5 g/mol |
IUPAC名 |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m11/s1 |
InChIキー |
XKKPTCVQEJZDGT-PWUAAHBCSA-N |
異性体SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















